2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine
Overview
Description
2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine is a heterocyclic compound that features a tetrazole ring and a pyrimidine ring connected via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine typically involves the alkylation of 4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile with 1-aryl-5-(chloromethyl)-1H-tetrazoles . The reaction conditions often include the use of a base, such as potassium hydroxide in ethanol, to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the tetrazole ring can be reduced to amines.
Substitution: The methyl groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process . The exact pathways and molecular targets can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds also contain a sulfur atom and have diverse biological activities.
Benzimidazoles: Known for their pharmacological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets 2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine apart is its unique combination of a tetrazole and pyrimidine ring connected via a sulfanyl bridge
Properties
IUPAC Name |
2-[[1-(2,4-dimethylphenyl)tetrazol-5-yl]methylsulfanyl]-4,6-dimethylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6S/c1-10-5-6-14(11(2)7-10)22-15(19-20-21-22)9-23-16-17-12(3)8-13(4)18-16/h5-8H,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMGGADEWQHVDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)CSC3=NC(=CC(=N3)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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